3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: Not explicitly provided) is a halogenated pyridopyrimidinone derivative characterized by a fused bicyclic core with bromo (Br), chloro (Cl), and chloromethyl (CH2Cl) substituents at positions 3, 6, and 2, respectively.
Properties
CAS No. |
87779-06-4 |
|---|---|
Molecular Formula |
C9H5BrCl2N2O |
Molecular Weight |
307.96 g/mol |
IUPAC Name |
3-bromo-6-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H5BrCl2N2O/c10-8-5(4-11)13-7-3-1-2-6(12)14(7)9(8)15/h1-3H,4H2 |
InChI Key |
MULNATYFDWYUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C(=C1)Cl)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method includes the bromination and chlorination of a pyrido[1,2-a]pyrimidin-4-one precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the halogens .
Scientific Research Applications
3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The compound’s physicochemical properties are heavily influenced by the type, position, and combination of halogen substituents. Below is a comparative overview of key analogs:
Key Observations:
Melting Points :
- The target compound’s melting point (193–196°C ) is comparable to its 3-bromo-2-(chloromethyl) analog (197–200°C ) , suggesting that bromination at position 3 contributes to higher thermal stability.
- Replacement of bromo with chloro at position 3 (e.g., 3,6-dichloro analog) results in a similar mp range (197–203°C ), indicating minimal impact from Br → Cl substitution at this position .
- The 6-chloro-2-(chloromethyl) derivative exhibits a significantly lower mp (149–151°C ), highlighting the destabilizing effect of removing bromo at position 3 .
Synthetic Yields: While direct synthesis data for the target compound is unavailable, related brominated pyridopyrimidinones (e.g., 28b) achieve yields of 76%, suggesting efficient bromination protocols .
Comparison with Non-Pyridopyrimidinone Analogs
Biological Activity
3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure features fused pyridine and pyrimidine rings with halogen substituents that influence its reactivity and biological interactions.
- Molecular Formula : C9H6BrClN2O
- Molecular Weight : 273.51 g/mol
- IUPAC Name : 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Canonical SMILES : C1=CC2=NC(=CC(=O)N2C=C1Cl)CCl
These properties indicate a complex structure that can participate in various chemical reactions, such as nucleophilic substitutions and cyclization reactions, which are essential for its biological activity.
Biological Activity Overview
Research indicates that 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibits several biological activities:
1. Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, pyrido[1,2-a]pyrimidine derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells.
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential is noteworthy. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results indicate that derivatives of this compound can suppress COX activity effectively:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3-Bromo derivative | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib (control) | - | 0.04 ± 0.01 |
These findings suggest that modifications to the compound's structure can enhance its anti-inflammatory properties.
3. Antiviral Activity
Research on related compounds has indicated potential antiviral properties, particularly against HIV strains. For example, structural optimization of similar pyrimidine derivatives has led to significant improvements in efficacy against resistant viral strains.
Case Studies
Several studies have explored the biological activity of compounds related to 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one:
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of pyrido[1,2-a]pyrimidine derivatives on the A431 vulvar epidermal carcinoma cell line. The results demonstrated a marked decrease in cell viability at concentrations as low as 10 μM, showcasing the compound's potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
In vivo studies utilizing carrageenan-induced paw edema models revealed that compounds structurally related to this pyrido derivative exhibited significant reductions in inflammation markers compared to controls like indomethacin.
Structure-Activity Relationship (SAR)
The biological activity of 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is heavily influenced by its substituents:
- Chlorine and Bromine Atoms : These halogens enhance reactivity and may contribute to increased binding affinity for biological targets.
- Chloromethyl Group : This functional group plays a crucial role in nucleophilic substitution reactions, potentially leading to more active derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
